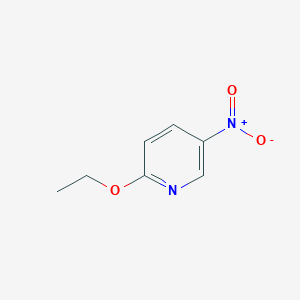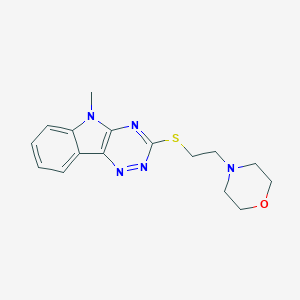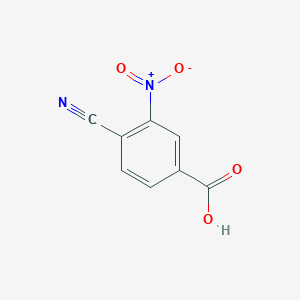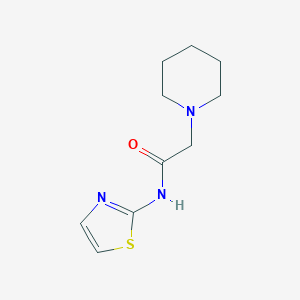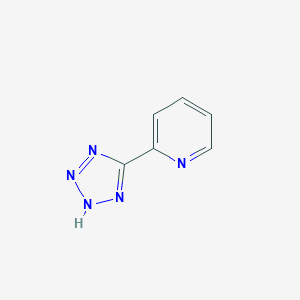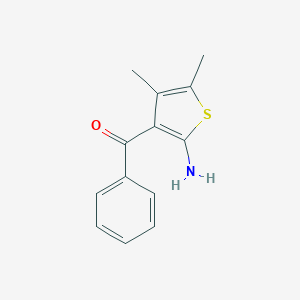
Methyl 4-isocyanobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-isocyanobenzoate is an organic building block containing an isocyanate group . It has a molecular formula of C9H7NO2 .
Molecular Structure Analysis
The molecular structure of Methyl 4-isocyanobenzoate consists of 9 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The molecular weight is 161.16 .Physical And Chemical Properties Analysis
Methyl 4-isocyanobenzoate is stable under normal conditions. It is incompatible with strong oxidizing agents, strong bases, and strong acids . Thermal decomposition can lead to the release of irritating gases and vapors .科学的研究の応用
1. Cosmetic, Drug, and Food Preservative Analysis
Methyl 4-isocyanobenzoate, a variant of methyl 4-hydroxybenzoate, is significant in the analysis of cosmetic, drug, and food preservatives. Sharfalddin et al. (2020) explored its single crystal structure and analyzed its intermolecular interactions and crystal packing, offering insight into its pharmaceutical activity (Sharfalddin et al., 2020).
2. Development of Novel Chemical Compounds
In the field of organic chemistry, methyl 4-isocyanobenzoate plays a role in synthesizing novel compounds. For instance, Ji et al. (2014) used 2-isocyanophenyl 4-methylbenzoate, closely related to methyl 4-isocyanobenzoate, in the synthesis of 2,5-diketopiperazine derivatives, showcasing its utility in creating new molecules with potential pharmaceutical applications (Ji, Yi, & Cai, 2014).
3. Catalytic Chemical Reactions
Methyl 4-isocyanobenzoate is instrumental in catalytic chemical reactions. Clemenceau et al. (2017) described a silver nitrate-catalyzed reaction involving methyl α,α-disubstituted α-isocyanoacetates, a category which includes methyl 4-isocyanobenzoate, leading to the formation of imidazolones and quinazolin-4-ones. This reaction has implications for the synthesis of natural products (Clemenceau, Wang, & Zhu, 2017).
4. Role in Metal Corrosion Inhibition
Methyl 4-isocyanobenzoate, through its derivatives, contributes to the field of corrosion inhibition. Neue et al. (2013) investigated isocyanide cyclization reactions involving 2-isocyanoacetophenone, related to methyl 4-isocyanobenzoate, which revealed insights into the formation of various heterocyclic systems, potentially useful in protecting metals from corrosion (Neue, Reiermann, & Würthwein, 2013).
5. Agricultural Applications
In agriculture, methyl 4-isocyanobenzoate derivatives like carbendazim (MBC) are used for fungal disease control. Campos et al. (2015) studied the use of nanoparticles for sustained release of MBC, demonstrating its application in enhancing the efficiency and safety of agricultural fungicides (Campos et al., 2015).
6. Electrochemical Sensing
In the field of electrochemical sensing, methyl 4-isocyanobenzoate derivatives are used for the detection of specific compounds. Soysal (2021) developed an electrochemical sensor based on a molecularly imprinted polymer for recognizing and detecting methyl paraben, showcasing the importance of methyl 4-isocyanobenzoate in developing sensitive detection methods for preservatives (Soysal, 2021).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl 4-isocyanobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-10-8-5-3-7(4-6-8)9(11)12-2/h3-6H,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMGUIWIJXYCCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)[N+]#[C-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-isocyanobenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

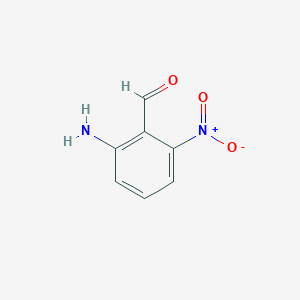

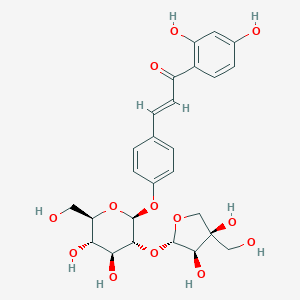

![1-Prop-2-enylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B183308.png)
![Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine](/img/structure/B183311.png)
